Cas no 2138222-04-3 (ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate)

Ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate is a specialized ester compound featuring a cyclopropanecarbonyl moiety and a keto functionality, making it a versatile intermediate in organic synthesis. Its structural complexity, including the cyclopropyl and methyl substituents, offers unique reactivity for constructing cyclic and branched molecular frameworks. The presence of both carbonyl and ester groups enhances its utility in condensation and cyclization reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where its multifunctional design enables the development of bioactive molecules. High purity and well-defined stereochemistry ensure consistent performance in synthetic applications.
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate structure
2138222-04-3 structure
商品名:ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
CAS番号:2138222-04-3
MF:C13H20O4
メガワット:240.295504570007
CID:5907179
PubChem ID:165482963

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
    • EN300-1104973
    • 2138222-04-3
    • インチ: 1S/C13H20O4/c1-4-17-13(16)10(7-11(14)8(2)3)12(15)9-5-6-9/h8-10H,4-7H2,1-3H3
    • InChIKey: FEYKCBAWLCEESQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C(=O)OCC)CC(C(C)C)=O)C1CC1

計算された属性

  • せいみつぶんしりょう: 240.13615911g/mol
  • どういたいしつりょう: 240.13615911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 8
  • 複雑さ: 315
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 60.4Ų

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1104973-2.5g
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
2138222-04-3 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1104973-0.5g
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
2138222-04-3 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1104973-0.1g
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
2138222-04-3 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1104973-10g
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
2138222-04-3 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1104973-10.0g
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
2138222-04-3
10g
$3315.0 2023-06-10
Enamine
EN300-1104973-0.25g
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
2138222-04-3 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1104973-5.0g
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
2138222-04-3
5g
$2235.0 2023-06-10
Enamine
EN300-1104973-1g
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
2138222-04-3 95%
1g
$770.0 2023-10-27
Enamine
EN300-1104973-5g
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
2138222-04-3 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1104973-1.0g
ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate
2138222-04-3
1g
$770.0 2023-06-10

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate 関連文献

ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoateに関する追加情報

Research Brief on Ethyl 2-Cyclopropanecarbonyl-5-Methyl-4-Oxohexanoate (CAS: 2138222-04-3): Recent Advances and Applications

Ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate (CAS: 2138222-04-3) is a synthetic intermediate of growing interest in the pharmaceutical and chemical biology sectors due to its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its role as a key building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief consolidates the latest findings on this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate via a chiral auxiliary-mediated approach, achieving >95% enantiomeric excess. The compound's cyclopropane and ketoester moieties were shown to confer structural rigidity and electrophilic reactivity, making it a valuable precursor for cyclopropane-containing drug candidates. Notably, derivatives of this compound exhibited promising inhibitory activity against bacterial β-lactamases, with IC50 values in the low micromolar range.

In the field of cancer therapeutics, researchers have explored the compound's potential as a warhead in PROTAC (PROteolysis TArgeting Chimera) molecules. A recent patent application (WO2023056421) disclosed its incorporation into E3 ligase-recruiting ligands, where the 4-oxohexanoate moiety facilitated selective protein degradation. Molecular docking studies revealed favorable interactions with the VHL E3 ubiquitin ligase complex, suggesting its utility in targeted protein degradation strategies.

Metabolic stability studies published in Xenobiotica (2024) investigated the pharmacokinetic profile of ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate derivatives. The cyclopropane ring was found to confer remarkable metabolic stability, with hepatic microsomal half-lives exceeding 120 minutes in human liver microsomes. However, the ester moiety remains a site of rapid hydrolysis in plasma, prompting ongoing research into prodrug strategies and alternative formulations.

Emerging applications in chemical biology include the compound's use as a photoaffinity labeling probe. Researchers at Scripps Research Institute have functionalized the molecule with diazirine groups, creating crosslinking reagents for mapping protein-small molecule interactions. The compact cyclopropane scaffold minimizes steric interference while maintaining target engagement, as demonstrated in recent chemoproteomic studies of kinase inhibitors.

Industrial-scale production challenges are being addressed through continuous flow chemistry approaches. A 2024 Organic Process Research & Development paper detailed a telescoped three-step synthesis achieving 68% overall yield with >99.5% purity, representing a significant improvement over batch processes. Key innovations included precise temperature control during the Dieckmann condensation step and immobilized enzyme catalysis for the final esterification.

Looking forward, ethyl 2-cyclopropanecarbonyl-5-methyl-4-oxohexanoate continues to attract attention for its multifaceted applications. Ongoing clinical trials are evaluating its derivatives as novel anti-infectives, while computational fragment-based drug design platforms are increasingly incorporating this scaffold due to its favorable physicochemical properties. The compound's unique combination of synthetic accessibility and three-dimensional complexity positions it as a valuable asset in modern medicinal chemistry campaigns.

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